2-(4-オキソシクロヘキシル)酢酸エチル

概要

説明

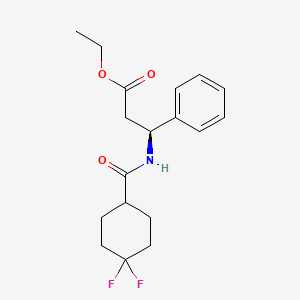

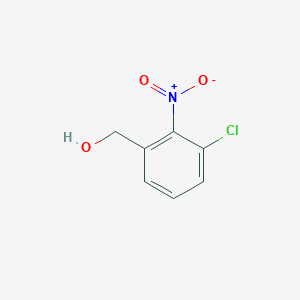

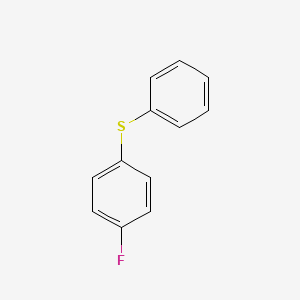

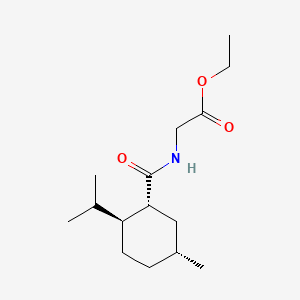

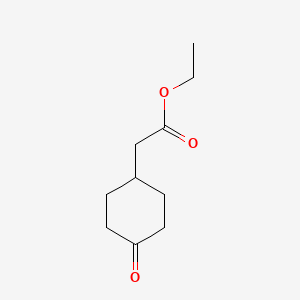

Ethyl 2-(4-oxocyclohexyl)acetate is a chemical compound with the molecular formula C10H16O3 . It is also known by other names such as (4-Oxocyclohex-1-yl)acetic acid ethyl ester and Ethyl 2- (4-oxocyclohex-1-yl)ethanoate .

Synthesis Analysis

The synthesis of Ethyl 2-(4-oxocyclohexyl)acetate involves a reaction with hydrogen chloride in water and acetonitrile at 20°C for 2 hours . .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-oxocyclohexyl)acetate is represented by the formula C10H16O3 . The average mass of the molecule is 184.232 Da and the monoisotopic mass is 184.109940 Da .

Chemical Reactions Analysis

Esters, such as Ethyl 2-(4-oxocyclohexyl)acetate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction, and to different esters through trans-esterification reactions .

Physical and Chemical Properties Analysis

Ethyl 2-(4-oxocyclohexyl)acetate is a liquid at 20°C . It has a specific gravity of 1.06 and a refractive index of 1.45 . The boiling point is 96°C at 0.1 mmHg .

科学的研究の応用

有機合成

2-(4-オキソシクロヘキシル)酢酸エチルは、より複雑な化学物質の合成における中間体として有機合成で利用されます。 その構造により、官能基を導入したり、既存の官能基を変換したりする反応が可能になり、医薬品や農薬の開発において重要です .

薬理学

薬理学において、この化合物は、医薬品有効成分(API)の合成に使用されます。 そのエステル基は、トランスエステル化反応に関与し、潜在的な治療効果を持つ薬物分子の形成につながります .

材料科学

材料科学における用途には、ポリマーや樹脂の合成における前駆体としての2-(4-オキソシクロヘキシル)酢酸エチルの使用が含まれます。 その重合またはより大きな分子フレームワークへの組み込み能力により、必要な特性を持つ新しい材料を作成するために価値があります .

生化学

生化学者は、酵素反応と代謝経路の研究に2-(4-オキソシクロヘキシル)酢酸エチルを使用します。 酵素アッセイにおける基質または阻害剤として役立ち、生物学的システムにおける酵素の機能を解明するのに役立ちます .

分析化学

分析化学では、この化合物は、クロマトグラフィー分析における標準物質または参照物質として使用されます。 その明確な物理的および化学的特性により、分析機器の正確な校正が可能になります .

環境科学

2-(4-オキソシクロヘキシル)酢酸エチルの環境科学における役割には、環境運命研究におけるトレーサーまたはマーカーとしての使用が含まれます。 研究者は、その分解生成物を追跡して、化学物質が生態系に与える影響を研究することができます .

工業用途

工業的には、2-(4-オキソシクロヘキシル)酢酸エチルは、そのエステルプロファイルのために、香料や香料の製造に関与しており、消費財に望ましい感覚的属性を与えることができます .

安全性と取扱いの研究

最後に、この化合物は、その安全性と取扱いの特性について研究されています。 その毒性学的プロファイルと反応性を理解することで、安全な実験室での慣行と産業的な取扱い手順に関するガイドラインを策定するのに役立ちます .

Safety and Hazards

Ethyl 2-(4-oxocyclohexyl)acetate is considered hazardous. It may cause drowsiness or dizziness, and serious eye irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

特性

IUPAC Name |

ethyl 2-(4-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNJFNLTFMAPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506223 | |

| Record name | Ethyl (4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58012-34-3 | |

| Record name | Ethyl (4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-oxocyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1589826.png)